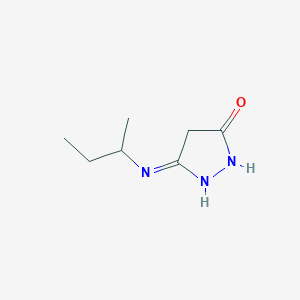

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one

Description

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a branched alkylamino (sec-butyl) substituent at the 3-position of the pyrazolone core. Pyrazolones are five-membered heterocyclic compounds with two adjacent nitrogen atoms and a ketone group, making them versatile intermediates in medicinal and materials chemistry.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

5-butan-2-yliminopyrazolidin-3-one |

InChI |

InChI=1S/C7H13N3O/c1-3-5(2)8-6-4-7(11)10-9-6/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

HYFWDERMUDVADX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N=C1CC(=O)NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one typically involves the reaction of sec-butylamine with a suitable pyrazole precursor. One common method is the condensation of sec-butylamine with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one exhibits promising anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that it can effectively inhibit cell proliferation in HeLa cervical cancer cells, with an IC50 value of approximately 0.087 μM . Additionally, it demonstrated significant inhibition against human colon carcinoma cells (SW620 and HCT116) with GI50 values of 0.18 μM and 0.15 μM, respectively .

Mechanism of Action

The compound appears to function as a kinase inhibitor, particularly targeting Aurora-A and Aurora-B kinases, which are critical in cancer cell cycle regulation. The IC50 values for these kinases were reported as 0.212 μM and 0.461 μM, respectively . This inhibition suggests a potential pathway for therapeutic intervention in cancers characterized by abnormal kinase activity.

Synthesis and Derivative Development

The synthesis of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate precursors under specific conditions to form the desired compound through cyclization processes. Its structure allows for further derivatization, leading to the development of new compounds with enhanced biological activities.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity, making it a candidate for further research in infectious disease treatment. Its ability to interact with various molecular targets suggests that it may inhibit enzyme activity or modulate receptor functions.

Case Study: Anticancer Efficacy

A notable study focused on the anticancer efficacy of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one involved testing its effects on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 0.087 |

| SW620 | 0.18 |

| HCT116 | 0.15 |

Case Study: Kinase Inhibition

Another study investigated the binding interactions of this compound with Aurora kinases. The findings suggested distinct binding modes that could inform future drug design efforts targeting these kinases in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives vary widely based on substituents at the 1-, 3-, and 4-positions. Key comparisons include:

- Planarity and Hydrogen Bonding: X-ray studies of (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one reveal a planar pyrazolone core with intermolecular N–H⋯N/O hydrogen bonds forming layered structures.

- Tautomerism: Unsubstituted N1 pyrazolones (e.g., ) exhibit keto-enol tautomerism, while N1-substituted derivatives (e.g., ) lock the keto form.

Physicochemical Properties

- Melting Points: Bulky aromatic substituents (e.g., triazinoindole in ) increase melting points due to rigid packing, while alkyl groups (e.g., sec-butyl) likely lower them.

- Solubility: The sec-butylamino group may enhance solubility in organic solvents compared to purely aromatic derivatives.

Biological Activity

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one features a pyrazole ring substituted with a sec-butylamino group, which is pivotal for its biological activity. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing sec-butylamine with appropriate pyrazole precursors.

- Microwave-Assisted Synthesis : Enhancing yield and reducing reaction time.

The following table summarizes the synthesis methods and yields reported in literature:

Antimicrobial Properties

Research indicates that derivatives of pyrazolones, including 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one, exhibit notable antimicrobial activity. Studies have shown that compounds within this class can inhibit the growth of various pathogens. For instance:

- In vitro Studies : Compounds were tested against Candida albicans and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL.

- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes.

Antioxidant Activity

The antioxidant properties of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one have also been investigated. Research has demonstrated that it can scavenge free radicals effectively:

- DPPH Assay : The compound exhibited significant radical scavenging activity, comparable to standard antioxidants like butylhydroxytoluene (BHT).

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one, evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives had enhanced activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of the compound using various assays, including ABTS and DPPH methods. The findings revealed that the compound not only exhibited strong antioxidant properties but also showed low cytotoxicity in normal cell lines, highlighting its therapeutic promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.